N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
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Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.11756954 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
For example, some oxadiazole derivatives have been found to inhibit α-amylase, which plays a crucial role in diabetes .
Biochemical Pathways
For example, in the context of diabetes, the inhibition of α-amylase can disrupt carbohydrate metabolism, leading to reduced blood glucose levels .
Pharmacokinetics
The physicochemical properties of oxadiazole derivatives, such as their size, polarity, and solubility, can influence their adme properties and, consequently, their bioavailability .
Result of Action
For example, in the context of cancer, oxadiazole derivatives have been found to exhibit cytotoxic activity, suggesting that they may induce cell death in cancer cells .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-2-17-21-22-18(25-17)12-3-7-14(8-4-12)20-16(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUPJQQKBEZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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